molecular formula C19H32O2 B076625 Methyl elaidolinolenate CAS No. 14202-25-6

Methyl elaidolinolenate

Cat. No.: B076625
CAS No.: 14202-25-6
M. Wt: 292.5 g/mol
InChI Key: DVWSXZIHSUZZKJ-JSIPCRQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl elaidolinolenate is a natural product found in Ageratum conyzoides, Palafoxia arida, and other organisms with data available.

Scientific Research Applications

Oxidation of Unsaturated Fatty Acids

Methyl elaidolinolenate, as a fatty acid, participates in oxidation processes. Research by Holman and Elmer (1947) on the autoxidation of various fatty acids, including elaidolinolenic acid, highlights the significance of the number of double bonds in determining the rate of oxidation. They confirmed that acids oxidize more rapidly than their esters, which is relevant for understanding the behavior of this compound in biological systems (Holman & Elmer, 1947).

Dietary Fatty Acids and Human Metabolism

DeLany et al. (2000) studied the oxidation of various dietary fatty acids in humans, including linolenate and elaidate (trans isomer of oleate). Their findings indicate how different fatty acids, based on their structural properties, are metabolized and oxidized in the body, providing insights into the metabolic pathways that might involve this compound (DeLany, Windhauser, Champagne, & Bray, 2000).

Plant Extracts and Antioxidant Activity

Kähkönen et al. (1999) examined the antioxidant activity of plant extracts containing phenolic compounds, including methyl linoleate. This research is relevant to this compound due to the structural similarities and potential for similar antioxidant properties, which are important in understanding the compound's role in plant physiology and potential applications in pharmaceuticals (Kähkönen, Hopia, Vuorela, Rauha, Pihlaja, Kujala, & Heinonen, 1999).

Liver Phospholipids and Fatty Acid Metabolism

Guo and Alexander (1974) investigated the effects of dietary fatty acids, such as oleic and elaidic acid, on liver phospholipids in rats. This research contributes to understanding how different fatty acids, including elaidolinolenic acid derivatives, are incorporated into cellular structures and affect overall metabolism (Guo & Alexander, 1974).

Properties

CAS No.

14202-25-6

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl (9E,12E,15E)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4+,8-7+,11-10+

InChI Key

DVWSXZIHSUZZKJ-JSIPCRQOSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC

Synonyms

9,12,15-octadecatrienoic acid, methyl ester
linolenic acid methyl ester
methyl linolenate
methyl linolenate, (Z,Z,Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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